molecular formula C9H15F2NO B13334112 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane

4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane

Cat. No.: B13334112
M. Wt: 191.22 g/mol
InChI Key: ILLSMGMKHKGYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with an oxygen and nitrogen atom, making it a versatile scaffold in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the spiro ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

4,4-difluoro-1-oxa-8-azaspiro[5.5]undecane

InChI

InChI=1S/C9H15F2NO/c10-9(11)3-5-13-8(6-9)2-1-4-12-7-8/h12H,1-7H2

InChI Key

ILLSMGMKHKGYHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)(F)F)CNC1

Origin of Product

United States

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